molecular formula C12H5BrCl2FN3 B572216 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine CAS No. 1334411-83-4

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine

Cat. No.: B572216
CAS No.: 1334411-83-4
M. Wt: 360.995
InChI Key: VKOGJQLJHQFCSW-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of bromine, chlorine, and fluorine atoms attached to an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine: Similar structure but lacks the fluorine atom.

    2-(2,6-Dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) in its structure. This combination can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2FN3/c13-11-10-9(7(16)4-17-11)18-12(19-10)8-5(14)2-1-3-6(8)15/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOGJQLJHQFCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=C3F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743609
Record name 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334411-83-4
Record name 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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